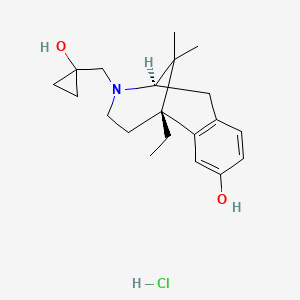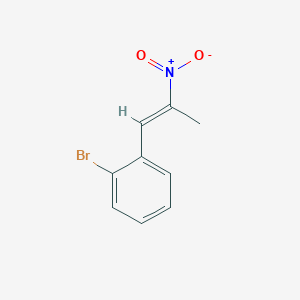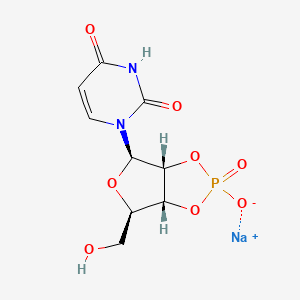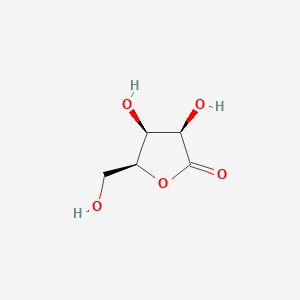
N-Acetyl-D-Glucosamine 3,6-Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate and related derivatives involves several chemical reactions, including acetylation and protection-deprotection strategies. Studies have developed efficient methods for quantitating GlcNAc using proton nuclear magnetic resonance (1H-NMR) and explored its synthesis from different precursors, highlighting the importance of protecting group strategies and the role of catalysts in achieving desired selectivity and yield (Liu et al., 2011) (Yoshimura & Funabashi, 1966).
Molecular Structure Analysis
The molecular structure of N-Acetyl-D-Glucosamine 3,6-Diacetate involves specific configurations of acetyl groups, which can impact its physical and chemical properties. 1H-NMR spectroscopy has been used to investigate the structure, revealing insights into intramolecular hydrogen bonding and the rotation of acetyl groups, which are essential for understanding its reactivity and interaction with other molecules (Liu et al., 2011).
Chemical Reactions and Properties
N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including enzymatic deacetylation to produce glucosamine, a process that holds significance in biotechnological applications. Studies have explored the biocatalytic production of glucosamine from N-acetylglucosamine, demonstrating the potential of enzymatic processes over traditional chemical synthesis, which can be environmentally harmful (Jiang et al., 2018).
Physical Properties Analysis
The physical properties of N-Acetyl-D-Glucosamine 3,6-Diacetate, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties can be influenced by the molecular structure, particularly the acetyl groups' configuration and intramolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's potential applications. The enzymatic synthesis and degradation studies provide insights into its biocompatibility and potential for use in environmentally friendly production processes (Jiang et al., 2018).
Aplicaciones Científicas De Investigación
Biomaterials and Tissue Engineering
Chitosan, derived from chitin and consisting of N-acetyl-D-glucosamine units, exhibits properties like biocompatibility, biodegradability, and the ability to form films, making it an ideal biomaterial for tissue engineering, drug delivery systems, and cancer treatment applications. Its modification allows for the development of various forms, enhancing its application potential in the biomedical field. Studies highlight chitosan's role in promoting wound healing, acting as a scaffold in tissue engineering, and its drug delivery capabilities due to its biocompatible and biodegradable nature (Victor et al., 2020).
Antimicrobial and Antiviral Applications
Chitosan and its derivatives, including those containing N-acetyl-D-glucosamine units, are noted for their antimicrobial properties. These properties make chitosan suitable for food preservation, shelf-life extension, and potentially as antiviral agents against a broad spectrum of viruses, including the possibility of combating SARS-CoV-2. The antimicrobial activity is attributed to the presence of free amino groups in chitosan, which also contributes to its solubility in acidic conditions and the ability to chelate metal ions (Ganguly, 2013); (Sharma et al., 2021).
Enhancing Kinase Regulation through O-GlcNAc Modification
The O-GlcNAc modification, involving the attachment of N-acetyl glucosamine to proteins, plays a critical role in cellular signaling, impacting the regulation of kinases and their enzymatic activity. This modification demonstrates the intricate crosstalk between O-GlcNAcylation and phosphorylation, which is fundamental in cellular signaling pathways. The modification of over 100 kinases by O-GlcNAc suggests significant implications for understanding kinase regulation and identifying new therapeutic targets (Schwein & Woo, 2020).
Direcciones Futuras
Propiedades
Número CAS |
221069-48-3 |
|---|---|
Nombre del producto |
N-Acetyl-D-Glucosamine 3,6-Diacetate |
Fórmula molecular |
C₁₂H₁₉NO₈ |
Peso molecular |
305.28 |
Sinónimos |
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)

